![molecular formula C18H18N2O4S B2567784 1-(4-Benzenesulfonyl-2-furan-2-yl-oxazol-5-yl)-piperidine CAS No. 303753-71-1](/img/structure/B2567784.png)
1-(4-Benzenesulfonyl-2-furan-2-yl-oxazol-5-yl)-piperidine
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Description
1-(4-Benzenesulfonyl-2-furan-2-yl-oxazol-5-yl)-piperidine, also known as BZP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used for various purposes, including as a recreational drug. However,
Scientific Research Applications
Synthesis and Structural Characterization
- Syntheses of compounds related to "1-(4-Benzenesulfonyl-2-furan-2-yl-oxazol-5-yl)-piperidine" involve complex chemical reactions, showcasing their potential in generating novel structures with significant biological activities. For instance, the synthesis and structural elucidation of sulfonamide compounds, which include a variety of derivatives with benzenesulfonyl and piperidine components, have been extensively studied. These compounds have been characterized using spectroscopic techniques and X-ray crystallography, revealing intricate details about their molecular frameworks and conformations (C. S. Karthik et al., 2021; S. B. B. Prasad et al., 2008).
Biological Activities and Medicinal Chemistry
Research into compounds similar to "1-(4-Benzenesulfonyl-2-furan-2-yl-oxazol-5-yl)-piperidine" has revealed a range of biological activities, such as antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profiles. These activities suggest potential therapeutic applications in treating diseases like Alzheimer's, Parkinson's, and various forms of cancer (Nabih Lolak et al., 2020).
The synthesis of derivatives has also shown promising antiproliferative activities against human cancer cell lines, indicating their potential as cancer therapeutics. Specific modifications, such as incorporating morpholine, piperidine, or 4-methylpiperazine pharmacophores into the benzenesulfonylguanidine scaffold, have resulted in compounds with significant growth-inhibitory effects on various cancer cell lines (Aneta Pogorzelska et al., 2017).
properties
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-5-piperidin-1-yl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c21-25(22,14-8-3-1-4-9-14)17-18(20-11-5-2-6-12-20)24-16(19-17)15-10-7-13-23-15/h1,3-4,7-10,13H,2,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCUBFWWTHTPPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601332575 |
Source
|
Record name | 4-(benzenesulfonyl)-2-(furan-2-yl)-5-piperidin-1-yl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601332575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49725450 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Benzenesulfonyl-2-furan-2-yl-oxazol-5-yl)-piperidine | |
CAS RN |
303753-71-1 |
Source
|
Record name | 4-(benzenesulfonyl)-2-(furan-2-yl)-5-piperidin-1-yl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601332575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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